Cas no 97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole structure
97421-12-0 structure
Product Name:1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
Numero CAS:97421-12-0
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD11845714
CID:751061
PubChem ID:11355708
Update Time:2024-10-25

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
    • 1-(TERT-BUTYL)-4-NITRO-1H-PYRAZOLE
    • 1H-Pyrazole, 1-(1,1-dimethylethyl)-4-nitro-
    • 1-tert-butyl-4-nitro-1H-pyrazole
    • 1-tert-butyl-4-nitropyrazole
    • 1-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole (ACI)
    • CS-0207669
    • AKOS016001907
    • MFCD11845714
    • FPKZTRHYFSEGRN-UHFFFAOYSA-N
    • BS-24740
    • DB-363796
    • XDA42112
    • 97421-12-0
    • DTXSID50463282
    • SCHEMBL1522012
    • MDL: MFCD11845714
    • Inchi: 1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
    • Chiave InChI: FPKZTRHYFSEGRN-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1=CN(C(C)(C)C)N=C1)=O

Proprietà calcolate

  • Massa esatta: 169.085126602g/mol
  • Massa monoisotopica: 169.085126602g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 182
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 63.6Ų

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Prezzodi più >>

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1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 80 °C; 3 d, 80 °C; 80 °C → rt
Riferimento
N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases
Oguro, Yuya; Miyamoto, Naoki; Takagi, Terufumi; Okada, Kengo; Awazu, Yoshiko; et al, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, 80 °C
Riferimento
Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  cooled
Riferimento
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  3 h, 80 °C
Riferimento
New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic Media
Nishiwaki, Nagatoshi; Ogihara, Takuma; Takami, Toshiko; Tamura, Mina; Ariga, Masahiro, Journal of Organic Chemistry, 2004, 69(24), 8382-8386

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Riferimento
Preparation of isoquinoline derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ;  rt
Riferimento
Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors
Kawahata, Wataru; Asami, Tokiko; Irie, Takayuki; Sawa, Masaaki, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  cooled
Riferimento
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
Riferimento
Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives
, Federal Republic of Germany, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Salts and solid forms of an FGFR inhibitor and processes of preparing thereof
, United States, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, United States, , ,

Metodo di produzione 12

Condizioni di reazione
Riferimento
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases
, United States, , ,

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Raw materials

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preparation Products

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:97421-12-0)1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
Numero d'ordine:A858631
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:13
Prezzo ($):312.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97421-12-0)1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
A858631
Purezza:99%
Quantità:1g
Prezzo ($):312.0
Email